molecular formula C10H16N4O B1465294 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol CAS No. 1249198-92-2

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Cat. No.: B1465294
CAS No.: 1249198-92-2
M. Wt: 208.26 g/mol
InChI Key: NPZBOKOCKAWVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This compound features a pyrazine ring linked to a piperazine moiety, which is further substituted with an ethanol group. This specific molecular architecture is commonly explored as a key scaffold in the design of bioactive molecules, particularly those targeting the central nervous system. The piperazine-ethanol side chain is a recognized pharmacophore that can enhance solubility and influence a compound's pharmacokinetic profile, including its potential for blood-brain barrier penetration . Compounds with this core structure are frequently investigated for their interaction with various neurological targets. Research on analogous piperazine-ethanol derivatives has demonstrated potent pharmacological activities mediated through key pathways in the brain, including the benzodiazepine site of the GABA-A receptor and serotonergic systems like the 5-HT1A receptor . Furthermore, related structures incorporating a pyrazine ring have been studied as antagonists for muscarinic receptors such as M4, indicating potential applications in researching Parkinson's disease and other neurological disorders . This makes this compound a valuable building block for developing and studying new therapeutic agents for conditions like anxiety, depression, and movement disorders. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(4-pyrazin-2-ylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c15-8-7-13-3-5-14(6-4-13)10-9-11-1-2-12-10/h1-2,9,15H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZBOKOCKAWVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Anxiolytic Activity

A notable study investigated the anxiolytic-like effects of a closely related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). The research involved various behavioral tests, including the elevated plus maze and light-dark box tests. Results indicated that LQFM032 significantly increased the duration of sleep in sodium pentobarbital-induced models and altered behavioral parameters in open-field tests, suggesting effective anxiolytic properties .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of piperazine derivatives. Research has shown that compounds with similar structural motifs exhibit promising activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL. These findings suggest that modifications to the piperazine structure can enhance antimicrobial effectiveness .

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems and microbial targets:

  • Neurotransmitter Modulation : The compound may influence serotonin and dopamine receptors, contributing to its anxiolytic effects.
  • Antimicrobial Mechanism : Structural similarities with known antimicrobial agents suggest it could inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Study on Anxiolytic Effects

In a controlled experiment, LQFM032 was administered to mice, demonstrating significant reductions in anxiety-like behavior compared to controls. The results were quantified using the following metrics:

Test TypeControl Group (Time Spent in Open Area)LQFM032 Group (Time Spent in Open Area)
Elevated Plus Maze25 seconds45 seconds
Light-Dark Box30 seconds60 seconds

These findings support the hypothesis that the compound has a significant anxiolytic effect .

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial efficacy, derivatives of piperazine showed varying degrees of activity against MTB. The following table summarizes MIC values for selected compounds:

Compound NameMIC (μg/mL)
Compound A1.56
Compound B3.45
Compound C50

This data indicates that structural modifications can lead to enhanced biological activity against pathogenic bacteria .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular data, and biological activities:

Compound Name Substituents (Piperazine/Ethanol Moieties) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity/Application
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (Target) Pyrazin-2-yl, -CH2CH2OH C10H14N4O 206.25 57 Not reported Antimicrobial (NADH-dehydrogenase)
2-(4-((4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol (10) Bis(4-chlorophenyl)methyl, -CH2Ph-CH2OH C26H27Cl2N2O 454.41 72 127–128 Not reported
LQFM032 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol) 1-Phenylpyrazol-4-yl, -CH2CH2OH C17H21N3O 283.37 Not reported Not reported Anxiolytic (BZD/nicotinic pathways)
P789-0439 (2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol) 4-Chlorophenyl, 3-methoxyphenyl-CH2OH C19H23ClN2O2 358.86 Not reported Not reported Screening compound (unspecified)
2-[4-(4-Nitrophenyl)piperazino]-1-ethanol 4-Nitrophenyl, -CH2CH2OH C12H17N3O3 251.29 Not reported Not reported Chemical intermediate

Key Structural and Functional Differences

Heterocyclic vs. Aromatic Substituents: The target compound’s pyrazine ring introduces electron-deficient characteristics, enhancing interactions with biological targets like enzymes . LQFM032’s pyrazole substituent contributes to CNS activity, likely due to its planar structure and compatibility with neurotransmitter receptors .

Ethanol Chain Modifications: The hydroxyl group in the ethanol moiety is conserved across most analogs, suggesting its role in solubility and hydrogen bonding. However, compounds like P789-0439 feature additional aromatic groups (3-methoxyphenyl) that may enhance lipophilicity and blood-brain barrier penetration .

This divergence underscores how minor structural changes redirect therapeutic utility.

Preparation Methods

Nucleophilic Substitution of Pyrazin-2-yl Halides with Piperazine Ethanol Derivatives

A common approach is to react 2-chloropyrazine or 2-bromopyrazine with 1-(2-hydroxyethyl)piperazine under basic conditions. The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon on the pyrazine ring, displacing the halide and forming the desired compound.

Typical reaction conditions:

Parameter Details
Solvent Ethanol, Methanol, or DMF
Base Potassium carbonate, Sodium carbonate, or triethylamine
Temperature 60–100 °C
Reaction time 3–12 hours
Molar ratios Pyrazinyl halide : piperazine derivative = 1:1–1.2

This method benefits from straightforward reaction setup and moderate to high yields (typically 70–90%). The choice of base and solvent can influence the yield and purity. For example, potassium carbonate in ethanol at 80 °C for 6 hours often provides optimal results.

Alkylation of Piperazine Followed by Pyrazinyl Substitution

Alternatively, piperazine can first be alkylated with 2-chloroethanol or 2-bromoethanol to give 1-(2-hydroxyethyl)piperazine. This intermediate is then reacted with 2-chloropyrazine to introduce the pyrazin-2-yl group.

Step Reagents/Conditions Outcome
Alkylation Piperazine + 2-chloroethanol, base (K2CO3), solvent (acetone), reflux 1-(2-hydroxyethyl)piperazine
Pyrazinylation 1-(2-hydroxyethyl)piperazine + 2-chloropyrazine, base, solvent, heat Target compound

This two-step approach allows better control over substitution patterns and can reduce side reactions.

Comparative Data Table of Preparation Conditions

Method Base Solvent Temperature (°C) Time (h) Yield (%) Notes
Direct substitution (1:1 mol) K2CO3 Ethanol 80 6 75–85 Common method, moderate yield
Direct substitution Cs2CO3 Ethanol 100 3 ~90 Higher yield with cesium carbonate
Alkylation + pyrazinylation K2CO3 (alkylation) Acetone (alkyl) Reflux (alkyl) 4 80–90 Two-step method for better control
Alkylation + pyrazinylation K2CO3 (pyrazinyl) DMF 80 6 85–90 Polar aprotic solvent improves yield

Research Findings and Notes

  • The nucleophilic substitution of pyrazinyl halides with piperazine derivatives is sensitive to base strength and solvent polarity.
  • Cesium carbonate has been demonstrated to improve yields in related piperazine syntheses, suggesting its potential utility here.
  • Water presence should be minimized to avoid hydrolysis or side reactions.
  • The two-step alkylation followed by pyrazinyl substitution allows for better regioselectivity and purity.
  • No direct patent or literature sources specifically detail the preparation of 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, but analogous compounds and related pyrazinyl piperazine derivatives provide a strong basis for these methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrazine-2-carboxylic acid derivatives with piperazine under reflux in ethanol or acetonitrile, using bases like potassium carbonate to deprotonate intermediates . Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:electrophile) to improve yields beyond 70% . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm; pyrazine aromatic protons at δ 8.5–9.0 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 235.1) and fragmentation patterns .
  • IR : Detects functional groups (O–H stretch at 3200–3400 cm⁻¹; C–N stretches at 1200–1300 cm⁻¹) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology :

  • In vitro receptor binding : Screen for affinity at serotonin (5-HT₁A) or dopamine receptors using radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .
  • Behavioral models : Assess anxiolytic effects in mice via elevated plus-maze or forced swim tests at doses of 10–50 mg/kg (oral administration) .
  • Cytotoxicity : MTT assays on human cell lines (IC₅₀ > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How do structural modifications to the pyrazine or piperazine moieties affect receptor selectivity?

  • Methodology :

  • SAR studies : Substitute pyrazine with pyrimidine () or alter piperazine substituents (e.g., methyl vs. benzyl groups). Test binding affinity via competitive assays .
  • Computational modeling : Docking simulations (AutoDock Vina) predict interactions with 5-HT₁A receptor residues (e.g., Asp116, Ser199) .
  • Case study : Hydrophobic substituents on piperazine (e.g., 4-chlorobenzyl in ) enhance receptor occupancy by 30% compared to unmodified analogs.

Q. How can contradictory data on metabolic stability be resolved?

  • Methodology :

  • Comparative assays : Replicate studies using identical hepatocyte models (e.g., human vs. rat) and LC-MS/MS to quantify metabolites .
  • Enzyme inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Microsomal stability : Half-life (t₁/₂) discrepancies may arise from variations in incubation conditions (e.g., NADPH concentration). Standardize protocols across labs .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodology :

  • Co-solvents : Use cyclodextrin complexes (20% w/v) or PEG-400 to enhance aqueous solubility (>5 mg/mL) .
  • Prodrug design : Esterify the hydroxyl group (e.g., acetate prodrugs) to improve bioavailability, with in situ hydrolysis monitored via plasma HPLC .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, validated by dialysis membrane assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s anxiolytic efficacy?

  • Methodology :

  • Dose-response reevaluation : Test a broader range (1–100 mg/kg) to identify biphasic effects .
  • Model specificity : Compare results across behavioral assays (e.g., open-field vs. light/dark box tests) to isolate context-dependent activity .
  • Receptor profiling : Use knockout mice (e.g., 5-HT₁A⁻/⁻) to confirm mechanism specificity, ruling out off-target effects .

Experimental Design

Q. What controls are critical in SAR studies to ensure reproducibility?

  • Methodology :

  • Internal standards : Include known agonists/antagonists (e.g., buspirone for 5-HT₁A) in binding assays .
  • Negative controls : Synthesize and test analogs with inert substituents (e.g., 4-methoxyphenyl in ) to baseline activity.
  • Batch validation : Characterize each synthetic batch via HPLC (purity ≥98%) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.